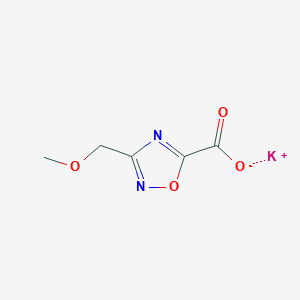

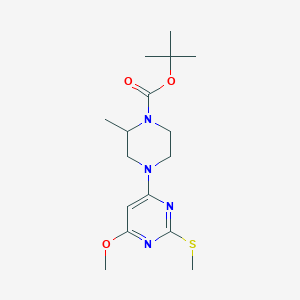

Methyl 6-chloro-4-((3-ethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The quinoline core could be synthesized using the Skraup or Doebner-Miller synthesis . The ethoxybenzyl group could be introduced through a nucleophilic substitution reaction, and the methyl ester could be formed through an esterification reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinoline core is planar due to the conjugated pi system, and the other groups would add steric bulk .Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the chloro group could be substituted with other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it would likely be soluble in organic solvents due to the presence of the ethoxybenzyl and methyl ester groups .Scientific Research Applications

Synthetic Methodologies

One of the primary areas of research involving this compound and its analogs is the development of novel synthetic routes and methodologies. For instance, Gao et al. (2011) described the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through a one-pot reaction, highlighting the versatility of quinoline derivatives in organic synthesis (Gao, Liu, Jiang, & Li, 2011). Similarly, Ornstein et al. (1991) provided insights into the synthesis of 6-oxodecahydroisoquinoline-3-carboxylates, serving as intermediates for N-methyl-D-aspartic acid (NMDA) receptor antagonists, demonstrating the compound's relevance in medicinal chemistry (Ornstein, Arnold, Augenstein, & Paschal, 1991).

Potential Biological Activities

Research has also delved into the potential biological activities of these compounds. Kawashima et al. (1979) studied N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI) for its antioxidant properties, indicating the potential for these compounds in therapeutic applications (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).

Chemical Properties and Transformations

Another area of focus is the exploration of chemical properties and transformations of quinoline derivatives. Hazra et al. (2018) synthesized positional isomers based on quinoline and investigated their fluorescence sensing properties for Al3+ and Zn2+ ions, showcasing the utility of quinoline derivatives in sensing applications (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018). Moreover, Desai, Harsorab, and Mehtaa (2021) developed 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles, evaluating their antibacterial and antifungal activities, thus contributing to the understanding of the bioactive potential of these compounds (Desai, Harsorab, & Mehtaa, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 6-chloro-4-((3-ethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 3-ethoxybenzaldehyde with 6-chloro-1,2-dihydroquinoline-2,4-dione, followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then coupled with methyl 3-oxo-2-phenylbutanoate to form the final product.", "Starting Materials": [ "3-ethoxybenzaldehyde", "6-chloro-1,2-dihydroquinoline-2,4-dione", "sodium borohydride", "methyl 3-oxo-2-phenylbutanoate", "acetic acid", "sodium acetate", "methanol", "chloroform", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 3-ethoxybenzaldehyde with 6-chloro-1,2-dihydroquinoline-2,4-dione in acetic acid with sodium acetate as a catalyst to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to form the amine intermediate.", "Step 3: Coupling of the amine intermediate with methyl 3-oxo-2-phenylbutanoate in chloroform with diethyl ether as a solvent to form the final product, Methyl 6-chloro-4-((3-ethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |

CAS RN |

1251632-11-7 |

Product Name |

Methyl 6-chloro-4-((3-ethoxybenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate |

Molecular Formula |

C20H19ClN2O4 |

Molecular Weight |

386.83 |

IUPAC Name |

methyl 6-chloro-4-[(3-ethoxyphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C20H19ClN2O4/c1-3-27-14-6-4-5-12(9-14)11-22-18-15-10-13(21)7-8-16(15)23-19(24)17(18)20(25)26-2/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |

InChI Key |

BKFQNQNCDVEGGW-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)CNC2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2937079.png)

![3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2937083.png)

![4-[(4-chlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2937084.png)

![(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2937088.png)

![1-((4-fluorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2937093.png)

![ethyl 3-(3-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate](/img/structure/B2937094.png)

![benzo[c][1,2,5]thiadiazol-5-ylMethanaMine hydrochloride](/img/structure/B2937099.png)